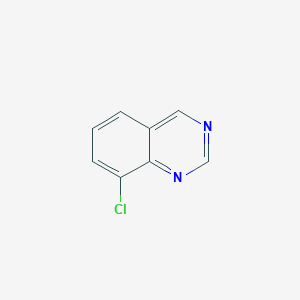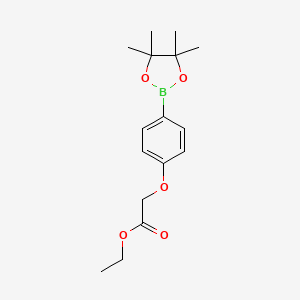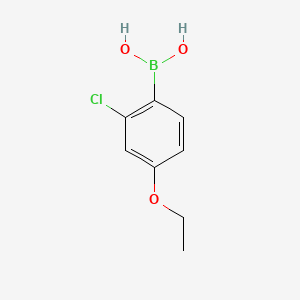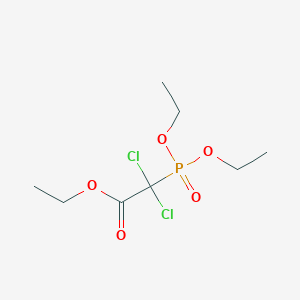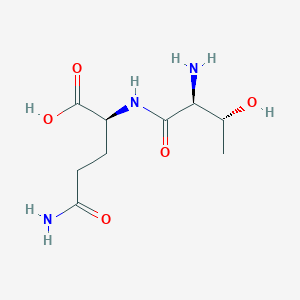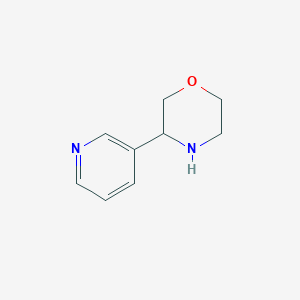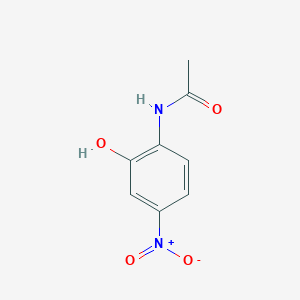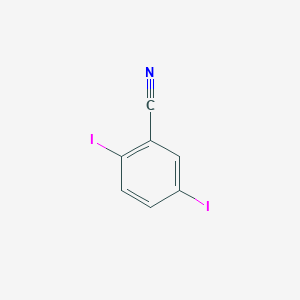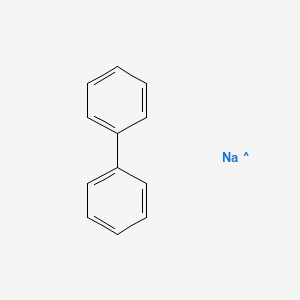
BIPHENYLURE DE SODIUM
Vue d'ensemble
Description
“(1,1’-Biphenyl)sodium” is also known as Sodium biphenyl. It is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . Biphenyl sodium complex is generally used as a difunctional anionic initiator to synthesize block copolymers and also as a reagent to detect the organic halogen .
Synthesis Analysis
The synthesis of biphenyl systems was first reported by Wurtz, who demonstrated carbon–carbon bond formation reactions between two alkyl halides in the presence of sodium metal. Fitting expanded this work to include the C (sp2)–C (sp2) homodimerization of aryl halides .
Molecular Structure Analysis
The molecular formula of Sodium biphenyl is C12H9Na . The biphenyl molecule consists of two connected phenyl rings .
Chemical Reactions Analysis
Biphenyl undergoes sulfonation which followed by base hydrolysis, produces p-hydroxyphenyl . Sodium biphenyl reagent is used to cleave the covalent fluorine bonds in organic compounds and biological samples .
Physical And Chemical Properties Analysis
Sodium biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Le biphénylure de sodium sert d’intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans les réactions où une base forte est nécessaire pour déprotoner des composés moins acides. Par exemple, il peut faciliter la génération de carbanions à partir d’halogénures organiques, qui peuvent ensuite être utilisés dans des étapes de synthèse supplémentaires .
Produits pharmaceutiques
Dans l’industrie pharmaceutique, les dérivés du biphénylure de sodium sont essentiels à la création d’une large gamme de médicaments. Ils sont utilisés dans la synthèse de composés ayant des propriétés anti-inflammatoires, antihypertensives et antitumorales. Ceci est dû à la capacité du fragment biphényle à interagir avec diverses cibles biologiques .
Produits agricoles
La structure du biphényle se retrouve également dans certains produits chimiques agricoles. Le biphénylure de sodium peut être utilisé pour synthétiser des composés qui servent d’herbicides ou de pesticides, contribuant ainsi aux stratégies de protection des cultures .
Production de cristaux liquides
Le biphénylure de sodium est utilisé dans la production de cristaux liquides. Ces matériaux sont essentiels à la technologie d’affichage des téléviseurs, des moniteurs et des téléphones intelligents. La structure du biphényle fournit la rigidité moléculaire et la géométrie plane nécessaires aux phases de cristaux liquides .
Diodes électroluminescentes organiques (OLED)
Dans le domaine de l’électronique, les dérivés du biphénylure de sodium sont utilisés pour créer des couches fluorescentes dans les OLED. Ces dispositifs sont connus pour leurs affichages lumineux et sont utilisés dans divers produits électroniques grand public .
Recherche sur la chiralité axiale
Le biphénylure de sodium est utilisé dans la recherche explorant la chiralité axiale - une propriété de certains composés biaryliques comme les biphényles. Cette recherche a des implications pour le développement de nouveaux médicaments chiraux et de nouveaux matériaux .
Réactions de substitution électrophile
En raison de sa structure, le biphénylure de sodium est impliqué dans des réactions de substitution électrophile, qui sont fondamentales en chimie organique. Cela comprend la synthèse de dérivés du biphényle qui sont utilisés dans diverses industries chimiques .
Dispositifs de stockage d’énergie
Bien qu’il ne s’agisse pas d’une application directe du biphénylure de sodium, sa structure est pertinente dans le développement de batteries au sodium. Ces dispositifs de stockage d’énergie gagnent en popularité en raison de leur potentiel en tant qu’alternatives aux batteries lithium-ion .
Safety and Hazards
Mécanisme D'action
Target of Action
Sodium Biphenyl, also known as (1,1’-Biphenyl)sodium, is believed to primarily target voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
The interaction of Sodium Biphenyl with its targets involves the inhibition of the positive feedback loop that results in the propagation of high-frequency action potentials . This is achieved by reducing the amplitude of sodium-dependent action potentials through enhancing steady-state inactivation . In other words, Sodium Biphenyl acts by blocking the activated channels through which the sodium ions normally enter the neuron .
Biochemical Pathways
The action of Sodium Biphenyl affects the sodium ion transport pathway. By blocking the sodium channels, Sodium Biphenyl prevents the influx of sodium ions into the neuron during an action potential . This action disrupts the normal propagation of action potentials, thereby affecting the transmission of signals in the nervous system .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by factors such as the formulation of the drug, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of Sodium Biphenyl’s action primarily involve the disruption of normal neuronal signaling. By blocking sodium channels and inhibiting the propagation of action potentials, Sodium Biphenyl can alter the normal functioning of the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium Biphenyl. Factors such as pH, temperature, and the presence of other substances can affect the drug’s solubility, stability, and interaction with its target . Furthermore, individual patient factors, such as genetic variations, age, and health status, can also influence the drug’s effectiveness and potential side effects .
Analyse Biochimique
Biochemical Properties
(1,1’-Biphenyl)sodium plays a significant role in biochemical reactions due to its ability to act as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can reduce organic halogens, which are often found in environmental pollutants. The interaction between (1,1’-Biphenyl)sodium and these biomolecules typically involves electron transfer processes, where (1,1’-Biphenyl)sodium donates electrons to the target molecules, leading to their reduction .
Cellular Effects
The effects of (1,1’-Biphenyl)sodium on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (1,1’-Biphenyl)sodium can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its reduction reactions. This oxidative stress can lead to changes in gene expression and activation of stress response pathways, ultimately affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, (1,1’-Biphenyl)sodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity by reducing essential cofactors or altering the enzyme’s active site. Additionally, (1,1’-Biphenyl)sodium can activate certain transcription factors, leading to changes in gene expression that promote cellular stress responses and metabolic adaptations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,1’-Biphenyl)sodium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. (1,1’-Biphenyl)sodium is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or oxygen. Long-term exposure to (1,1’-Biphenyl)sodium in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of (1,1’-Biphenyl)sodium vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of (1,1’-Biphenyl)sodium can cause cellular damage, inflammation, and even cell death in animal models .
Metabolic Pathways
(1,1’-Biphenyl)sodium is involved in various metabolic pathways, including those related to its reduction reactions. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the reduction of organic halogens by (1,1’-Biphenyl)sodium can lead to the formation of less toxic metabolites that are more easily excreted from the body .
Transport and Distribution
Within cells and tissues, (1,1’-Biphenyl)sodium is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. For instance, (1,1’-Biphenyl)sodium may bind to albumin in the bloodstream, aiding its transport to target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of (1,1’-Biphenyl)sodium is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1,1’-Biphenyl)sodium may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production. The localization of (1,1’-Biphenyl)sodium within cells can also influence its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
sodium;1,1'-biphenyl;hydride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10.Na.H/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-10H;;/q;+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJALDBKOTZIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].C1=CC=C(C=C1)C2=CC=CC=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Na | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS] | |
| Record name | (1,1'-Biphenyl)sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5137-46-2 | |
| Record name | (1,1'-Biphenyl)sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-biphenyl)sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SODIUM BIPHENYL?
A1: SODIUM BIPHENYL acts as a strong reducing agent. It readily donates an electron to various substrates, leading to their reduction and the formation of a sodium cation and a biphenyl radical anion. This property makes it useful in numerous applications, particularly in organic synthesis and analytical chemistry. [, , ]
Q2: How is SODIUM BIPHENYL utilized in analytical chemistry?
A2: SODIUM BIPHENYL is widely employed for the determination of organically bound halogens, particularly fluorine and chlorine. It cleaves the carbon-halogen bond, converting the organic halogen into inorganic halide ions. These ions can then be quantified using various analytical techniques like potentiometric titration, colorimetry, or ion chromatography. [, , , , , , , , ]
Q3: Can you elaborate on the use of SODIUM BIPHENYL in determining organic fluorine?
A3: SODIUM BIPHENYL effectively cleaves the carbon-fluorine bond in organic compounds, even those with low fluorine content (as low as 4%). [] This reaction liberates fluoride ions, which can be subsequently measured using techniques like fluoride-specific ion electrodes. [, , , , , ]
Q4: Is SODIUM BIPHENYL effective in quantifying total organic fluorine in complex matrices?
A4: Yes, researchers have successfully employed SODIUM BIPHENYL in conjunction with preconcentration techniques, such as solid-phase extraction (SPE), to determine total organic fluorine in environmental samples like natural waters. []
Q5: Can SODIUM BIPHENYL be used to determine chlorine content in crude oil?
A5: Yes, standard test methods utilize SODIUM BIPHENYL for determining organic chloride content in crude oil. The process involves distillation to obtain a naphtha fraction, followed by SODIUM BIPHENYL reduction to liberate chloride ions for quantification. []
Q6: What is the molecular formula and weight of SODIUM BIPHENYL?
A6: The molecular formula of SODIUM BIPHENYL is C12H10Na, and its molecular weight is 182.20 g/mol.
Q7: What spectroscopic data are available for SODIUM BIPHENYL?
A7: SODIUM BIPHENYL has been studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR). NMR studies provide insights into the structure and dynamics of SODIUM BIPHENYL ion pairs in different solvents. [] ESR spectroscopy, particularly on single crystals, reveals information about the magnetic properties of SODIUM BIPHENYL, such as exchange coupling constants and g-tensors. []
Q8: What is known about the stability of SODIUM BIPHENYL?
A8: SODIUM BIPHENYL is highly reactive and sensitive to air and moisture. It is typically prepared and handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.
Q9: How does the choice of solvent affect the stability and reactivity of SODIUM BIPHENYL?
A9: The solvent significantly influences the structure and reactivity of SODIUM BIPHENYL. Polar, aprotic solvents like tetrahydrofuran (THF) and glyme are commonly used as they can solvate the sodium cation and stabilize the biphenyl radical anion. [, , ] The stability and reactivity also vary with temperature. []
Q10: Are there specific materials that are incompatible with SODIUM BIPHENYL?
A10: Due to its high reactivity, SODIUM BIPHENYL is incompatible with numerous materials, including:
Q11: Is SODIUM BIPHENYL used as a catalyst?
A11: While SODIUM BIPHENYL itself is primarily known as a reagent, its ability to initiate anionic polymerization makes it valuable in polymer chemistry. It acts as an initiator for the polymerization of monomers like styrene and methyl methacrylate. [, ]
Q12: How does SODIUM BIPHENYL function as an initiator in anionic polymerization?
A12: SODIUM BIPHENYL initiates anionic polymerization by transferring an electron to the monomer, creating a radical anion. This radical anion further reacts with other monomer molecules, propagating the polymerization chain reaction. [, ]
Q13: Has computational chemistry been employed to study SODIUM BIPHENYL?
A13: While the provided abstracts do not explicitly mention computational studies on SODIUM BIPHENYL itself, computational chemistry techniques can be applied to:
Q14: How do structural modifications of SODIUM BIPHENYL affect its reactivity?
A14: While the provided abstracts primarily focus on SODIUM BIPHENYL, general knowledge suggests that modifying the biphenyl moiety with electron-donating or -withdrawing groups could influence the electron density of the radical anion, thus impacting its reactivity. For instance:
Q15: Are there formulation strategies to improve SODIUM BIPHENYL's stability?
A15: SODIUM BIPHENYL is typically prepared and used immediately due to its high reactivity. It is commercially available as a solution in an inert solvent like THF or ethylene glycol dimethyl ether, which helps to stabilize the reagent.
Q16: What safety precautions should be taken when handling SODIUM BIPHENYL?
A16: SODIUM BIPHENYL is a highly reactive and potentially hazardous substance. It is crucial to handle it with extreme caution, following strict safety protocols:
Q17: What are other research applications of SODIUM BIPHENYL?
A17: Besides its role in analytical chemistry and polymer synthesis, SODIUM BIPHENYL has been explored in other research areas, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



